
N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFTRinh-172 and is a selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
作用机制
N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide acts as a selective inhibitor of CFTR chloride channel by binding to the regulatory domain of the channel. This binding prevents the opening of the channel and reduces the transport of chloride ions across the cell membrane. This inhibition of CFTR chloride channel has been shown to have therapeutic potential in various diseases such as cystic fibrosis, secretory diarrhea, and polycystic kidney disease.
Biochemical and physiological effects:
N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the secretion of mucus in the airway epithelium, reduce the production of sweat in sweat glands, and decrease the formation of cysts in the kidney. This compound has also been reported to have anti-inflammatory effects and has been shown to reduce the production of cytokines such as interleukin-8 and tumor necrosis factor-alpha.
实验室实验的优点和局限性
N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of CFTR chloride channel and can be used to study the role of CFTR in various physiological processes. This compound has also been shown to be stable and can be stored for extended periods without degradation. However, one of the limitations of using N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide is that it is a synthetic compound and may not accurately mimic the physiological effects of naturally occurring CFTR inhibitors.
未来方向
There are several future directions for the research on N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide. One of the potential applications of this compound is in the treatment of cystic fibrosis. Further studies are needed to investigate the efficacy and safety of this compound as a therapeutic agent for cystic fibrosis. Another future direction is to investigate the role of CFTR in various other diseases such as secretory diarrhea and polycystic kidney disease. Additionally, there is a need to develop more selective and potent inhibitors of CFTR chloride channel for the treatment of various diseases.
In conclusion, N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide is a promising compound that has potential applications in various scientific fields. Its selective inhibition of CFTR chloride channel makes it a valuable tool for studying the role of CFTR in various physiological processes. Further research is needed to fully understand the potential applications of this compound and to develop more potent and selective inhibitors of CFTR chloride channel.
合成方法
The synthesis of N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide involves the reaction of 2-amino-5-(trifluoromethyl)pyridine with acrylonitrile in the presence of a base such as potassium carbonate. The resulting product is then reacted with methyl iodide to obtain N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide. This synthesis method has been reported in various scientific journals and has been optimized for the production of high-quality N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide.
科学研究应用
N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide has been extensively studied for its potential applications in various scientific fields. It has been reported to be a potent inhibitor of CFTR chloride channel, which is responsible for regulating the movement of chloride ions across the cell membrane. This compound has been used in various studies to investigate the role of CFTR in various physiological processes such as ion transport, mucus secretion, and cellular signaling pathways.
属性
IUPAC Name |
N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c1-7(5-15)17(2)10(18)9-4-3-8(6-16-9)11(12,13)14/h3-4,6-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUMRRCWJGWJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N(C)C(=O)C1=NC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2706879.png)

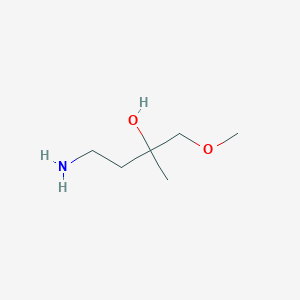
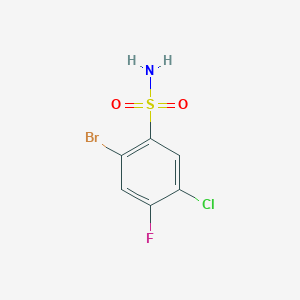
![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2706884.png)
![4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2706886.png)
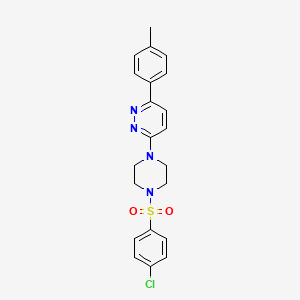
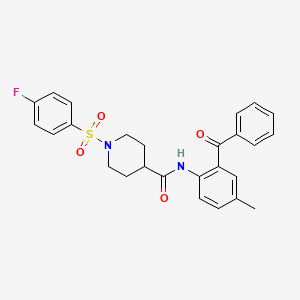

![1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-[(furan-2-ylmethyl)amino]propan-2-ol](/img/structure/B2706893.png)
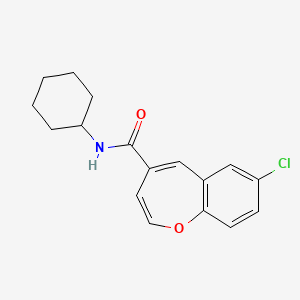
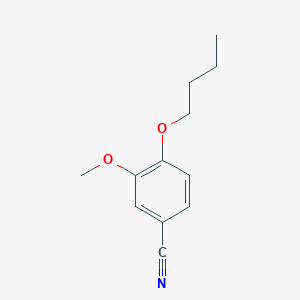
![(Z)-methyl 2-(6-acetamido-2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2706900.png)
